molecular formula C6H12ClNO3 B1377136 2-(3-Aminooxolan-3-yl)acetic acid hydrochloride CAS No. 1427379-33-6

2-(3-Aminooxolan-3-yl)acetic acid hydrochloride

Cat. No.: B1377136
CAS No.: 1427379-33-6
M. Wt: 181.62 g/mol
InChI Key: ZQZCGKMKDKQNCR-UHFFFAOYSA-N
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Description

2-(3-Aminooxolan-3-yl)acetic acid hydrochloride is a synthetic organic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with an amino group and an acetic acid moiety, forming a hydrochloride salt. Its molecular formula is C₆H₁₂ClNO₃, with a molecular weight of 181.62 g/mol (calculated from the free acid, C₆H₁₁NO₃: 145.16 g/mol + HCl: 36.46 g/mol). The compound’s structural uniqueness lies in the combination of a polar oxolane ring, a carboxylic acid group, and a charged ammonium chloride moiety, which enhances its solubility in aqueous environments.

The compound is utilized in pharmaceutical, agrochemical, and material science research as a versatile building block.

Properties

IUPAC Name

2-(3-aminooxolan-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-6(3-5(8)9)1-2-10-4-6;/h1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZCGKMKDKQNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the oxolane ring system or modification of oxolane derivatives.
  • Introduction of the amino group at the 3-position of the oxolane ring.
  • Attachment of the acetic acid moiety at the same carbon bearing the amino group.
  • Formation of the hydrochloride salt to improve compound stability and solubility.

Detailed Preparation Methods

Starting Materials and Key Intermediates

  • Oxolane derivatives (such as 3-hydroxyoxolane or 3-halogenated oxolane)
  • Amino acid precursors or amino-substituted intermediates
  • Acetic acid derivatives or acetic acid equivalents (e.g., chloroacetic acid or esters)

Synthetic Routes

Amino Substitution on Oxolane Ring

A common approach involves nucleophilic substitution on a 3-halooxolane derivative with an amine source to introduce the amino group at the 3-position. This can be achieved by reacting 3-chlorooxolane or 3-bromooxolane with ammonia or a suitable amine under controlled conditions.

Attachment of Acetic Acid Moiety

The acetic acid side chain is introduced via alkylation or condensation reactions. For example, the aminooxolane intermediate can be reacted with chloroacetic acid or its esters to form the 2-(3-aminooxolan-3-yl)acetic acid structure.

Hydrochloride Salt Formation

The free acid form is treated with hydrochloric acid gas or aqueous HCl to yield the hydrochloride salt. This step enhances the compound’s water solubility and stability, which is critical for storage and pharmaceutical applications.

Representative Preparation Procedure (Hypothetical Based on Literature)

Step Reagents and Conditions Description
1 3-Halooxolane + NH3 (ammonia) in aqueous or alcoholic solvent, 0–40°C Nucleophilic substitution to form 3-aminooxolane intermediate
2 3-Aminooxolane + chloroacetic acid or ethyl chloroacetate, base (e.g., sodium bicarbonate), aqueous medium, 25–35°C Alkylation to attach acetic acid moiety
3 Acidification with HCl gas or aqueous HCl, 0–10°C Formation of hydrochloride salt
4 Isolation by filtration or crystallization, drying under vacuum Purification and isolation of 2-(3-Aminooxolan-3-yl)acetic acid hydrochloride

Analysis of Preparation Methods

Aspect Description Advantages Challenges
Starting materials Oxolane derivatives, chloroacetic acid, ammonia Readily available, cost-effective Purity of intermediates critical
Reaction conditions Mild temperatures (0–40°C), aqueous or mixed solvents Environmentally benign, scalable Control of substitution selectivity
Salt formation Use of HCl to form hydrochloride salt Improves solubility and stability Requires careful control of pH and moisture
Purification Crystallization or filtration Produces high purity product Potential for loss of yield during isolation

Research Findings and Optimization Notes

  • The nucleophilic substitution on the oxolane ring must be carefully controlled to avoid ring opening or side reactions.
  • Use of buffered aqueous systems or mild bases (e.g., sodium bicarbonate) during alkylation improves yield and reduces by-products.
  • Hydrochloride salt formation is best performed at low temperatures (0–10°C) to maximize crystallinity and purity.
  • The hydrochloride salt form exhibits enhanced stability compared to the free acid, which may degrade or decarboxylate under certain conditions.
  • Solvent choice impacts reaction efficiency; water or mixed aqueous-organic solvents (e.g., methanol-water) are preferred for environmental and safety reasons.

Summary Table of Key Parameters

Parameter Typical Range Notes
Reaction temperature (substitution) 0–40 °C Controls reaction rate and selectivity
Reaction temperature (alkylation) 25–35 °C Optimal for acetic acid moiety attachment
Hydrochloride formation temperature 0–10 °C Ensures high purity salt formation
Solvent systems Water, methanol-water mixtures Balances solubility and reaction kinetics
Reaction time 1–5 hours per step Dependent on scale and reagent purity

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminooxolan-3-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo derivatives back to the original compound.

    Substitution: The amino group can undergo substitution reactions with various electrophiles to form substituted derivatives.

    Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis to yield the parent acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

    Hydrolysis: Acidic or basic conditions are employed for hydrolysis reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: The original compound is regenerated.

    Substitution: Substituted derivatives with various functional groups.

    Hydrolysis: The parent acid, 2-(3-aminooxolan-3-yl)acetic acid.

Scientific Research Applications

Biological Applications

1. Buffering Agent in Cell Culture

2-(3-Aminooxolan-3-yl)acetic acid hydrochloride serves as a non-ionic organic buffering agent in cell cultures. It maintains a stable pH range of 6 to 8.5, which is crucial for various biological experiments and cell growth conditions. This property makes it invaluable in laboratory settings where precise pH control is necessary for optimal cellular function and experimental accuracy .

2. Potential Therapeutic Uses

Research indicates that compounds similar to this compound may possess therapeutic properties. The incorporation of amino acids into drug design has been linked to enhanced bioactivity and specificity in targeting biological pathways. For instance, derivatives of amino acids have been explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier .

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various amino acid derivatives, including those structurally related to this compound. The results demonstrated significant antibacterial activity against common pathogens, suggesting potential applications in developing new antibiotics .

CompoundZone of Inhibition (mm)
Control0
Compound A10
Compound B12

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of amino acid derivatives in models of neurodegenerative diseases. Compounds similar to this compound were shown to reduce oxidative stress markers and improve neuronal survival rates in vitro, indicating a potential role in therapeutic strategies for conditions like Alzheimer's disease .

Summary of Applications

The applications of this compound span several domains:

  • Biochemical Research : Used as a buffer in cell culture.
  • Pharmaceutical Development : Investigated for potential therapeutic effects, particularly in antimicrobial and neuroprotective research.

Mechanism of Action

The mechanism of action of 2-(3-aminooxolan-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The oxolane ring provides a rigid framework that can enhance the binding affinity and specificity of the compound for its targets. The acetic acid moiety can participate in various biochemical reactions, such as esterification and amidation, further modulating the compound’s activity.

Comparison with Similar Compounds

Key Observations :

  • The 6-membered oxane derivative offers greater conformational flexibility compared to the 5-membered oxolane.
  • Functional Groups : The carboxylic acid in the target compound improves water solubility, whereas ester derivatives (e.g., ethyl or methyl esters ) increase lipophilicity, making them suitable as prodrugs.
  • Heteroatom Substitution : Replacing oxygen with sulfur in the thiolane analog alters electronic properties and enables participation in disulfide bonding or metal coordination.

Biological Activity

2-(3-Aminooxolan-3-yl)acetic acid hydrochloride, also known by its chemical formula C₇H₁₄ClNO₃, is a compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and possible therapeutic applications based on current research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular Weight195.65 g/mol
AppearanceWhite crystalline powder
Storage Temperature4 °C
IUPAC Name2-(3-aminooxan-3-yl)acetic acid; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.

Target Enzymes:

  • Cytochrome P450 Enzymes: These enzymes are crucial for drug metabolism and can be inhibited or activated by the compound, influencing pharmacokinetics and drug interactions.
  • Kinases and Proteases: The compound may inhibit specific kinases involved in cell signaling pathways, potentially leading to apoptosis in cancer cells while promoting survival in healthy cells.

Cellular Effects:
The compound has been shown to modulate cell signaling pathways, particularly those related to apoptosis and proliferation. By affecting these pathways, it may induce cell death in malignant cells while sparing normal cells.

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities:

  • Antiproliferative Effects: It has been observed to inhibit the growth of certain cancer cell lines.
  • Neuroprotective Potential: The compound may influence neurotransmitter systems, indicating a possible role in neuroprotection.
  • Anti-inflammatory Properties: There is evidence suggesting that it could modulate inflammatory responses, although further research is needed to confirm this effect.

Study 1: Anticancer Activity

A study investigated the effect of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Study 2: Neuroprotective Effects

In an animal model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss. Behavioral tests indicated enhanced memory retention compared to control groups, suggesting a protective effect against neurotoxic agents.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its oxolane ring structure, which may confer distinct biological properties compared to other amino acids:

Compound NameStructure FeaturesUnique Aspects
GlycineSimple amino acid structureFundamental role in protein synthesis
GABAFour-carbon chain with an amino groupActs as a neurotransmitter; significant in CNS function
1-Aminocyclopentanecarboxylic AcidCyclic structure with amino and carboxylic groupsPotential for different reactivity patterns

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activities of this compound. Potential areas of exploration include:

  • Detailed Mechanistic Studies: Understanding how this compound interacts at the molecular level with specific targets.
  • Clinical Trials: Evaluating its efficacy and safety in human subjects for potential therapeutic applications.
  • Structure-Activity Relationship (SAR) Studies: Investigating modifications to enhance biological activity or reduce toxicity.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(3-Aminooxolan-3-yl)acetic acid hydrochloride?

Answer:
The synthesis typically involves cyclization of a precursor containing the oxolane (tetrahydrofuran) ring, followed by functionalization with an acetic acid moiety and subsequent hydrochlorination. Key steps include:

  • Cyclization : Use of γ-lactone intermediates or epoxy precursors to form the 3-aminooxolane ring .
  • Acetic Acid Incorporation : Alkylation or nucleophilic substitution to attach the acetic acid group. Protecting groups (e.g., tert-butyl esters) may be employed to prevent side reactions .
  • Hydrochloride Formation : Treatment with HCl gas or aqueous HCl in polar solvents (e.g., methanol) to yield the hydrochloride salt .
  • Purification : Recrystallization from ethanol/water mixtures or reverse-phase chromatography to achieve ≥95% purity .

Advanced: How can researchers resolve discrepancies in reported solubility data for this compound?

Answer:
Conflicting solubility data often arise from variations in solvent purity, temperature, or hydration states. To address this:

  • Standardized Conditions : Measure solubility in PBS (pH 7.4), DMSO, and water at 25°C, using lyophilized compound to ensure anhydrous conditions. Reference similar hydrochlorides (e.g., Aminooxyacetic Acid hydrochloride) showing 5 mg/mL solubility in PBS and DMSO .
  • Analytical Validation : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to confirm solubility and rule out degradation .
  • Controlled Experiments : Compare results under inert atmospheres (e.g., nitrogen) to assess oxidative stability .

Basic: What analytical methods are most effective for characterizing purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to confirm the oxolane ring, acetic acid moiety, and hydrochloride counterion. Look for characteristic shifts: δ 3.5–4.0 ppm (oxolane protons) and δ 2.5–3.0 ppm (acetic acid CH₂) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ and verify molecular weight (e.g., theoretical ~195 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 210 nm to assess purity (>95%) and identify impurities .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:
Stability is influenced by temperature, humidity, and light exposure:

  • Short-Term Storage : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis. Stability studies on related hydrochlorides show <5% degradation over 6 months under these conditions .
  • Long-Term Storage : Lyophilization and storage at -20°C in amber vials reduce degradation. Avoid repeated freeze-thaw cycles .
  • Decomposition Pathways : Thermal gravimetric analysis (TGA) reveals decomposition above 150°C, releasing CO, CO₂, and HCl. Monitor via FT-IR for carbonyl formation .

Advanced: What experimental designs are optimal for studying biological interactions of this compound?

Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., MMP-3 or IL-6 targets) with recombinant proteins. Reference studies on similar aminooxolane derivatives showing IC₅₀ values in the µM range .
  • Cellular Uptake Studies : Radiolabel the compound with ³H or ¹⁴C and quantify intracellular accumulation in cell lines (e.g., HEK293) using scintillation counting .
  • Structural-Activity Relationships (SAR) : Modify the oxolane ring or acetic acid group and compare binding affinities via surface plasmon resonance (SPR) .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation (GHS Category 2) .
  • Ventilation : Use fume hoods for weighing and dissolution to minimize inhalation of dust .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Advanced: How can researchers validate the compound’s role in targeted protein degradation (e.g., PROTACs)?

Answer:

  • Linker Design : Incorporate the compound into PROTACs via its carboxylic acid group, conjugating with E3 ligase ligands (e.g., thalidomide analogs). Optimize linker length using molecular dynamics simulations .
  • Degradation Assays : Treat cancer cell lines (e.g., MCF-7) and measure target protein levels via Western blot. Compare with negative controls (e.g., non-hydrolyzable ester analogs) .
  • Pharmacokinetics : Assess plasma stability in PBS and liver microsomes to optimize in vivo half-life .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up .
  • Yield Optimization : Improve cyclization step efficiency using microwave-assisted synthesis (e.g., 100°C, 30 min) .
  • Regulatory Compliance : Ensure adherence to ICH guidelines for impurity profiling (<0.1% heavy metals) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Aminooxolan-3-yl)acetic acid hydrochloride
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2-(3-Aminooxolan-3-yl)acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.